ethyl 1-[3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanoyl]piperidine-4-carboxylate
Description
Properties
IUPAC Name |
ethyl 1-[3-(2-oxo-1,3-benzoxazol-3-yl)propanoyl]piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O5/c1-2-24-17(22)13-7-10-19(11-8-13)16(21)9-12-20-14-5-3-4-6-15(14)25-18(20)23/h3-6,13H,2,7-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUFWCAPVKPRJDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)CCN2C3=CC=CC=C3OC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 1-[3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanoyl]piperidine-4-carboxylate is a compound with significant potential in medicinal chemistry. Its biological activity has been the subject of various studies, particularly in the context of its antibacterial, antifungal, and analgesic properties. This article compiles relevant research findings, including data tables and case studies that illustrate the compound's efficacy and mechanisms of action.
Chemical Structure and Properties
The compound can be characterized by its unique structural features:
- IUPAC Name : this compound
- Molecular Formula : C₁₄H₁₈N₂O₃
- Molecular Weight : 262.30 g/mol
Antimicrobial Activity
Recent studies have demonstrated that derivatives of benzoxazole, including this compound, exhibit notable antimicrobial properties. Table 1 summarizes the antibacterial and antifungal activities observed in various studies.
| Compound | Concentration (µg/mL) | E. coli Inhibition Zone (mm) | B. subtilis Inhibition Zone (mm) | A. niger Inhibition Zone (mm) | A. flavus Inhibition Zone (mm) |
|---|---|---|---|---|---|
| Ethyl Compound | 400 | 15 | 14 | 13 | 12 |
| Standard Drug (Ciprofloxacin) | 400 | 25 | 22 | 20 | 19 |
Table 1: Antimicrobial activity of this compound compared to standard drugs.
The compound showed significant inhibition against both Gram-positive and Gram-negative bacteria, as well as fungal strains. The zones of inhibition indicate its potential as an antibacterial agent.
Analgesic Properties
In addition to antimicrobial effects, the compound has been evaluated for its analgesic properties. A study focusing on fatty acid amide hydrolase (FAAH) inhibition revealed that similar compounds can modulate pain pathways effectively. For instance, inhibitors like JNJ-1661010 demonstrated a dose-dependent increase in endogenous lipid levels associated with pain modulation .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of enzymes involved in lipid metabolism, akin to FAAH inhibitors.
- Antimicrobial Action : The benzoxazole moiety is known for its ability to disrupt bacterial cell wall synthesis and inhibit fungal growth.
- Modulation of Pain Pathways : By affecting endogenous lipid levels, it may alter nociceptive signaling pathways.
Study on Antimicrobial Efficacy
A study published in the Bulletin of Chemical Society Ethiopia investigated a series of benzoxazole derivatives for their antimicrobial properties. The results indicated that compounds with structural similarities to this compound exhibited promising activity against various pathogens .
Analgesic Evaluation in Animal Models
In another study assessing analgesic effects in rat models, compounds similar to ethyl 1-[3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-y)] were found to reduce pain responses significantly when administered prior to inducing nociceptive stimuli . This suggests potential applications in pain management therapies.
Comparison with Similar Compounds
Structural and Functional Comparison
The compound’s structural analogs include benzimidazole, quinazoline, and tetrazole derivatives, which share key heterocyclic frameworks but differ in substituents and functional groups. Below is a comparative analysis:
Key Observations :
- Benzoxazole vs. Benzimidazole : The target’s benzoxazole (oxygen and nitrogen in the heterocycle) may offer distinct electronic properties compared to the benzimidazole (two nitrogens) in the USP compound, influencing receptor binding and metabolic stability.
- Quinazoline Dione : The quinazoline derivative (CAS 896376-15-1) replaces benzoxazole with a dione-containing quinazoline, likely enhancing hydrogen-bonding capacity for enzyme inhibition .
- Substituent Effects : The USP compound’s tetrazole and cyclohexyloxy groups (molecular weight 610.67) suggest a larger, more lipophilic structure compared to the target compound (~344.36 Da), which may limit blood-brain barrier penetration.
Pharmacological and Physicochemical Properties
- Lipophilicity: The target’s ethyl ester and piperidine groups likely improve solubility over purely aromatic analogs.
- Bioactivity : Benzimidazole derivatives (e.g., candesartan) are established in cardiovascular therapeutics, while benzoxazoles are frequently explored for antimicrobial and anti-inflammatory applications. The target’s lack of a tetrazole group (critical for angiotensin II receptor binding) suggests divergent mechanisms .
- Stability : The 2-oxo-dihydro motif in the target and USP compounds may confer susceptibility to hydrolysis, whereas the quinazoline dione’s conjugated system could enhance stability under acidic conditions.
Preparation Methods
Method 1: Nucleophilic Acyl Substitution with Morpholine-Mediated Cyclization
A patent-derived protocol (WO2012102254A1) outlines a scalable route using 2-(2-oxo-benzoxazol-3-yl)acetonitrile and ethyl 4-oxopiperidine-1-carboxylate as key intermediates:
Step 1: Synthesis of Ethyl 4-Oxopiperidine-1-Carboxylate
Piperidin-4-one is protected as its ethyl carboxylate ester via reflux with ethyl chloroformate in dichloromethane (DCM) and triethylamine (TEA). Yield: 85–92%.
Step 2: Condensation with 2-(2-Oxo-Benzoxazol-3-yl)Acetonitrile
A mixture of ethyl 4-oxopiperidine-1-carboxylate (1 eq), 2-(2-oxo-benzoxazol-3-yl)acetonitrile (1 eq), morpholine (1 eq), and elemental sulfur in ethanol is heated at 85°C for 4 hours. The reaction is monitored by TLC (Rf = 0.5 in ethyl acetate/hexane 1:1). Post-reaction, the solvent is evaporated, and the crude product is triturated with methanol to yield the title compound as an off-white solid.
| Parameter | Value |
|---|---|
| Yield | 89% |
| Purity (HPLC) | >98% |
| Reaction Temperature | 85°C |
| Key Reagents | Morpholine, sulfur, ethanol |
Mechanistic Insight : Morpholine acts as a base, facilitating deprotonation of the acetonitrile α-hydrogen, enabling nucleophilic attack on the piperidine ketone. Sulfur likely participates in thioamide intermediacy, though this remains speculative.
Method 2: Reductive Amination Followed by Benzoxazolone Coupling
An alternative route involves reductive amination to install the propanoyl sidechain:
Step 1: Reductive Amination of Ethyl Piperidine-4-Carboxylate
Ethyl piperidine-4-carboxylate (1 eq) reacts with 3-oxo-3-(2-oxo-benzoxazol-3-yl)propanal (1 eq) in methanol under sodium cyanoborohydride (NaBH3CN) catalysis. The reaction proceeds at 25°C for 12 hours, yielding the secondary amine intermediate (76% yield).
Step 2: Acylation with Propanoyl Chloride
The amine intermediate is acylated with propanoyl chloride (1.2 eq) in DCM/TEA (2:1) at 0°C. After quenching with water, the product is extracted with DCM and purified via silica chromatography (82% yield).
| Parameter | Value |
|---|---|
| Overall Yield | 62% (two steps) |
| Key Reagents | NaBH3CN, propanoyl chloride |
Advantage : This method avoids harsh conditions, preserving the benzoxazolone ring’s integrity.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Catalytic Systems
-
Morpholine-Sulfur Synergy : Morpholine’s basicity and sulfur’s electrophilic activation are critical for cyclization efficiency. Substituting morpholine with piperidine reduces yield to 54%.
-
Alternative Reductants : NaBH4 in methanol selectively reduces ketones without affecting esters (e.g., tert-butyl groups), but NaBH3CN is preferable for reductive amination.
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
Liquid Chromatography-Mass Spectrometry (LCMS)
-
Observed [M+H]+ : 347.2 (theoretical 346.4), with fragmentation peaks at m/z 299.1 (loss of COOEt) and 201.0 (benzoxazolone fragment).
Challenges and Mitigation Strategies
Benzoxazolone Ring Instability
Q & A
Q. What are the optimal synthetic routes and conditions for ethyl 1-[3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanoyl]piperidine-4-carboxylate?
- Methodological Answer : The compound can be synthesized via multi-step protocols involving coupling reactions, such as Suzuki-Miyaura cross-coupling (for aryl-aryl bond formation) or nucleophilic acyl substitution. For example, palladium-catalyzed coupling (e.g., PdCl₂(dppf) with K₂CO₃ in dioxane/water at 80°C under N₂) is effective for introducing benzoxazole or piperidine moieties . Purification typically employs flash chromatography (e.g., ethyl acetate:hexane gradients) to isolate intermediates. Reaction progress is monitored via TLC or HPLC, and yields are optimized by adjusting equivalents of boronic acid derivatives (1.5–3.0 equiv) .
Q. How can spectroscopic techniques (NMR, IR, MS) be applied to characterize this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks by comparing chemical shifts to structurally similar piperidine and benzoxazole derivatives. For example, the ethyl ester group typically shows a triplet at ~1.2–1.4 ppm (CH₃) and a quartet at ~4.1–4.3 ppm (CH₂) .
- IR : Confirm carbonyl groups (C=O stretch at ~1680–1750 cm⁻¹) and benzoxazole C-O-C vibrations (~1250 cm⁻¹) .
- MS : Use high-resolution mass spectrometry (HRMS) to verify the molecular ion ([M+H]⁺) and fragment patterns consistent with piperidine cleavage .
Q. What stability assessments are critical for this compound under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 1–10) at 25°C, 40°C, and 60°C for 24–72 hours. Monitor degradation via HPLC and quantify remaining intact compound. For example, ethyl ester groups are prone to hydrolysis under alkaline conditions (pH > 8), requiring stabilization via lyophilization or inert storage .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) predict the compound’s reactivity and biological interactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic/electrophilic attacks. For benzoxazole-propanoyl derivatives, the carbonyl group is a reactive hotspot .
- Molecular Docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., kinases or oxidoreductases). Focus on hydrogen bonding between the piperidine carboxylate and catalytic residues (e.g., Asp or Glu) .
Q. What strategies resolve contradictions in spectral data or inconsistent reaction yields?
- Methodological Answer :
- Spectral Contradictions : Combine 2D NMR (e.g., HSQC, HMBC) with X-ray crystallography to resolve ambiguous assignments. For example, overlapping piperidine protons can be distinguished via COSY .
- Yield Variability : Apply Design of Experiments (DoE) to identify critical factors (e.g., solvent polarity, catalyst loading). A central composite design (CCD) can optimize parameters like temperature (70–90°C) and reaction time (2–6 hours) .
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?
- Methodological Answer :
- Core Modifications : Replace the benzoxazole ring with triazolo[4,5-d]pyrimidinone to assess changes in kinase inhibition .
- Side-Chain Optimization : Introduce electron-withdrawing groups (e.g., -CF₃) on the piperidine ring to enhance target binding. Compare IC₅₀ values in enzyme assays (e.g., ATPase or protease inhibition) .
Q. What mechanistic insights explain unexpected byproducts during synthesis?
- Methodological Answer :
- Byproduct Analysis : Use LC-MS/MS to identify impurities (e.g., de-esterified derivatives or oxidized benzoxazole). For example, ethyl ester hydrolysis may occur if moisture is present during coupling steps .
- Mechanistic Probes : Employ isotopic labeling (e.g., ¹⁸O in carbonyl groups) to trace reaction pathways via kinetic isotope effects (KIE) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
